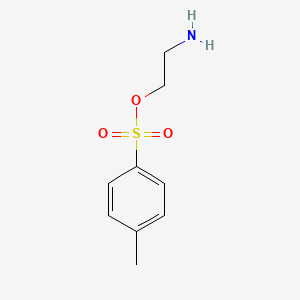
SUN13837
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
SUN13837 is a synthetic organic compound It features a pyrimidine ring substituted with amino and methyl groups, linked to a piperidine ring via an acetamide linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of SUN13837 typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between appropriate aldehydes and amines.
Substitution Reactions: Amino and methyl groups are introduced to the pyrimidine ring via substitution reactions.
Formation of the Piperidine Ring: The piperidine ring is synthesized separately, often through cyclization reactions.
Linkage Formation: The pyrimidine and piperidine rings are linked via an acetamide bond, typically using coupling reagents such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino group.
Reduction: Reduction reactions could target the pyrimidine ring or the acetamide linkage.
Substitution: The compound can participate in substitution reactions, especially at the amino and methyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce amines or alcohols.
科学的研究の応用
Chemistry: Used as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Explored for therapeutic applications, possibly as an antimicrobial or anticancer agent.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.
類似化合物との比較
Similar Compounds
2-(5-amino-4,6-dimethylpyrimidine-2-yloxy)-N-(1-benzylpiperidine-4-yl)-N-ethylacetamide: Similar structure with an ethyl group instead of a methyl group.
2-(5-amino-4,6-dimethylpyrimidine-2-yloxy)-N-(1-phenylpiperidine-4-yl)-N-methylacetamide: Contains a phenyl group instead of a benzyl group.
Uniqueness
The uniqueness of SUN13837 lies in its specific substitution pattern and the combination of functional groups, which may confer unique biological or chemical properties compared to similar compounds.
特性
分子式 |
C21H29N5O2 |
|---|---|
分子量 |
383.5 g/mol |
IUPAC名 |
2-(5-amino-4,6-dimethylpyrimidin-2-yl)oxy-N-(1-benzylpiperidin-4-yl)-N-methylacetamide |
InChI |
InChI=1S/C21H29N5O2/c1-15-20(22)16(2)24-21(23-15)28-14-19(27)25(3)18-9-11-26(12-10-18)13-17-7-5-4-6-8-17/h4-8,18H,9-14,22H2,1-3H3 |
InChIキー |
UFFJZHVXSNLCEE-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=NC(=N1)OCC(=O)N(C)C2CCN(CC2)CC3=CC=CC=C3)C)N |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![8-Phenyl-1,2,3,4-tetrahydro-5H-[1]benzopyrano[3,4-c]pyridin-5-one](/img/structure/B8452241.png)
